Sodium 2-cyano-5-ethoxybenzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-cyano-5-ethoxybenzenesulphonate is an organic compound with the molecular formula C9H8NNaO4S. It is a sodium salt of 2-cyano-5-ethoxybenzenesulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-cyano-5-ethoxybenzenesulphonate typically involves the sulfonation of 2-cyano-5-ethoxybenzene. The process begins with the nitration of ethoxybenzene to introduce the cyano group, followed by sulfonation using sulfuric acid or chlorosulfonic acid. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and filtration, ensures the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-cyano-5-ethoxybenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonates.
Wissenschaftliche Forschungsanwendungen
Sodium 2-cyano-5-ethoxybenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a labeling agent in molecular biology.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the manufacture of specialty chemicals and as a surfactant in various formulations.
Wirkmechanismus
The mechanism of action of sodium 2-cyano-5-ethoxybenzenesulphonate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the sulfonate group enhances the compound’s solubility and reactivity. These interactions facilitate the compound’s role in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 2-cyano-5-methoxybenzenesulphonate
- Sodium 2-cyano-5-propoxybenzenesulphonate
- Sodium 2-cyano-5-butoxybenzenesulphonate
Uniqueness
Sodium 2-cyano-5-ethoxybenzenesulphonate is unique due to its specific ethoxy group, which imparts distinct solubility and reactivity characteristics compared to its analogs. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.
Eigenschaften
CAS-Nummer |
94159-55-4 |
---|---|
Molekularformel |
C9H8NNaO4S |
Molekulargewicht |
249.22 g/mol |
IUPAC-Name |
sodium;2-cyano-5-ethoxybenzenesulfonate |
InChI |
InChI=1S/C9H9NO4S.Na/c1-2-14-8-4-3-7(6-10)9(5-8)15(11,12)13;/h3-5H,2H2,1H3,(H,11,12,13);/q;+1/p-1 |
InChI-Schlüssel |
ROVCHLIPMLVMLL-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)C#N)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.